LSD1 Inhibition: 65-Fold Potency Jump over Initial Amino-Carboxamide Benzothiazole Hit
N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-1,3-benzothiazole-2-carboxamide inhibits LSD1 with an IC₅₀ of 283 nM [1]. This represents a 65‑fold increase in potency compared to the early amino‑carboxamide benzothiazole hit compound 37, which displayed an IC₅₀ of 18.4 μM (18,400 nM) in the same in‑vitro LSD1 inhibition assay format [2]. The 5,7‑dimethyl substitution is therefore a critical determinant for achieving nanomolar‑range LSD1 engagement.
| Evidence Dimension | LSD1 enzyme inhibition (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 283 nM |
| Comparator Or Baseline | Hit compound 37: IC₅₀ = 18.4 μM (18,400 nM) |
| Quantified Difference | ~65‑fold improvement |
| Conditions | In vitro LSD1 inhibition assay (purified recombinant enzyme, methylated peptide substrate) |
Why This Matters
A >65‑fold potency enhancement over the initial hit demonstrates that the 5,7‑dimethyl architecture is essential for nanomolar‑level LSD1 target engagement, directly guiding procurement for epigenetic drug-discovery programs that require potent starting points.
- [1] BindingDB entry BDBM50503631. N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-1,3-benzothiazole-2-carboxamide LSD1 IC₅₀ = 283 nM. Available at: https://www.bindingdb.org/bind/index.jsp?compound=50503631 View Source
- [2] Alnabulsi S, Al-Hurani EA, Al-shar'i NA, El-Elimat T. Amino-carboxamide benzothiazoles as potential LSD1 hit inhibitors. Part I: Computational fragment-based drug design. J Mol Graph Model. 2019;93:107440. PMID: 31494535. View Source
